REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[I:5][C:6]1[CH:15]=[CH:14][C:9]([C:10](=[N:12]O)[NH2:11])=[CH:8][CH:7]=1>N1C=CC=CC=1>[I:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]2[N:12]=[C:1]([CH3:2])[O:3][N:11]=2)=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
1.62 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(N)=NO)C=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
ice-water was added to the residue
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallised from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C1=NOC(=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |